![molecular formula C12H14S2 B14402768 1,4-Bis[(ethenylsulfanyl)methyl]benzene CAS No. 86887-89-0](/img/structure/B14402768.png)
1,4-Bis[(ethenylsulfanyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(ethenylsulfanyl)methyl]benzene is an organic compound with the molecular formula C10H12S2 It is a derivative of benzene, where two ethenylsulfanyl groups are attached to the benzene ring at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(ethenylsulfanyl)methyl]benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-benzenedithiol.
Reaction with Ethenyl Halide: The 1,4-benzenedithiol is reacted with an ethenyl halide (such as ethenyl chloride) in the presence of a base (e.g., sodium hydroxide) to form the desired product.
The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: An organic solvent such as dichloromethane or tetrahydrofuran.
Catalyst: A base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[(ethenylsulfanyl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The ethenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Bis[(ethenylsulfanyl)methyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(ethenylsulfanyl)methyl]benzene involves its interaction with molecular targets through its ethenylsulfanyl groups. These groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The pathways involved depend on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenedithiol: The parent compound with two thiol groups.
1,4-Bis(methylthio)benzene: A similar compound with methylthio groups instead of ethenylsulfanyl groups.
1,4-Diethylbenzene: A related compound with ethyl groups instead of ethenylsulfanyl groups.
Uniqueness
1,4-Bis[(ethenylsulfanyl)methyl]benzene is unique due to the presence of ethenylsulfanyl groups, which impart distinct chemical reactivity and potential applications. The ethenyl groups provide sites for further functionalization, making this compound versatile for various synthetic and industrial applications.
Propriétés
Numéro CAS |
86887-89-0 |
|---|---|
Formule moléculaire |
C12H14S2 |
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
1,4-bis(ethenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C12H14S2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h3-8H,1-2,9-10H2 |
Clé InChI |
KAVYFUQOIUOUAJ-UHFFFAOYSA-N |
SMILES canonique |
C=CSCC1=CC=C(C=C1)CSC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



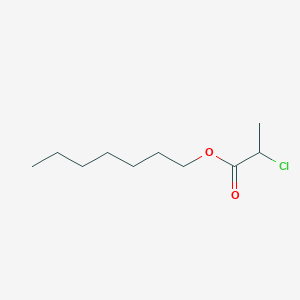
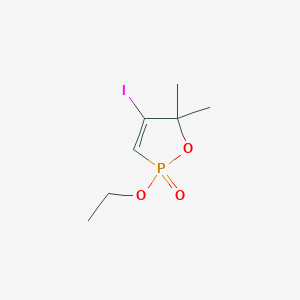


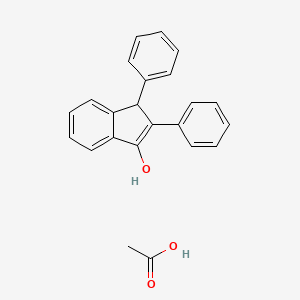
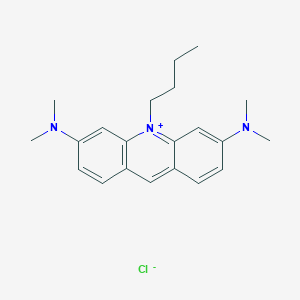
methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
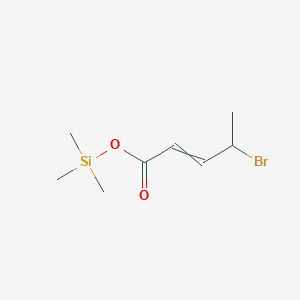

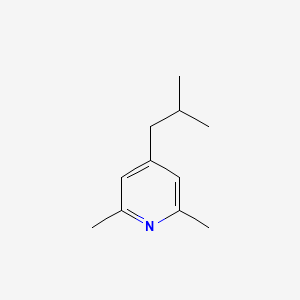
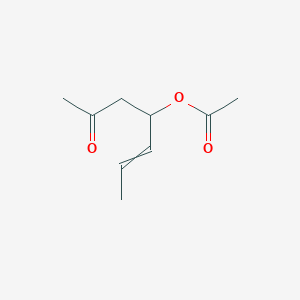
![N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14402772.png)
